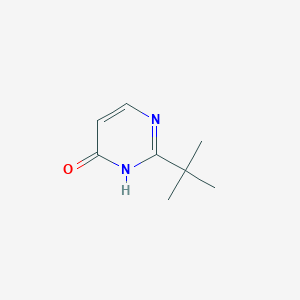
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride, commonly known as EEDQ, is a chemical compound that is widely used in scientific research. EEDQ is a reagent that is used to crosslink proteins and peptides, which helps to study protein-protein interactions and protein structure. The compound is also used to modify amino acids and peptides, which can alter their biological activity.
Aplicaciones Científicas De Investigación
Antiparkinsonian Activity
(1R,2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride: has been investigated for its potential antiparkinsonian effects. Earlier studies found that its precursor, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol (also known as Prottremin ), demonstrated antiparkinsonian activity in vivo on various animal models of Parkinson’s disease (PD). The compound was synthesized by epoxide ring opening reaction with 1-(4-isopropylbenzyl)piperazine . Further modifications to the Prottremin molecule have led to compounds with high antiparkinsonian activity .
Oxidative Stress and Inflammation
Consider exploring the antioxidant properties of this compound. Antioxidants play a crucial role in counteracting oxidative stress, which is implicated in various diseases. Investigate its source, mechanism of action, bioavailability, and efficacy. Additionally, explore its potential therapeutic applications in regulating oxidative stress and inflammation .
Chiral Separation Strategies
Chirality is essential in drug development, and chiral separation techniques are critical for obtaining enantiopure compounds. Investigate whether (2R,6S)-4-Ethoxy-2,6-dimethylpiperidine hydrochloride can be effectively separated into its enantiomers. Strategies for chiral separation include chromatography, crystallization, and derivatization. Understanding its chiral properties can impact drug design and efficacy .
Propiedades
IUPAC Name |
(2R,6S)-4-ethoxy-2,6-dimethylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-4-11-9-5-7(2)10-8(3)6-9;/h7-10H,4-6H2,1-3H3;1H/t7-,8+,9?; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQCRHOSLOUKTD-VMNZFRLGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(NC(C1)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1C[C@H](N[C@H](C1)C)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,6S)-4-Ethoxy-2,6-dimethylpiperidine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)




![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)
![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)
![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)
![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)